

Technical Guide: Functional Analysis & Reactivity of Methyl 2-Bromoacrylate

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Compound of Interest

Compound Name: Methyl 2-bromoacrylate

CAS No.: 4519-46-4

Cat. No.: B1584337

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Executive Summary & Compound Identity

Methyl 2-bromoacrylate (M2BA) is a high-reactivity functional monomer and electrophilic building block. Unlike its structural isomer methyl 2-(bromomethyl)acrylate (a common chain transfer agent), M2BA features a bromine atom directly bonded to the vinylic

-carbon. This specific arrangement confers unique electronic properties, making it a potent Michael acceptor and a versatile partner in transition-metal-catalyzed cross-coupling reactions.

- IUPAC Name: Methyl 2-bromo-2-propenoate
- CAS Number: 4825-01-2
- Molecular Formula:
- Key Distinction:
 - M2BA (Target):
(Vinyl Bromide)
 - Isomer (Common Confusion):
(Allylic Bromide)

Structural Analysis of Functional Groups

The reactivity of M2BA is dictated by the interplay between three core structural elements.

The -Bromo Vinylic Motif

The bromine atom at the 2-position (alpha) exerts two opposing electronic effects:

- Inductive Withdrawal (-I): The electronegative halogen pulls electron density from the alkene, significantly lowering the LUMO energy. This enhances the electrophilicity of the β -carbon, making M2BA a more aggressive Michael acceptor than methyl acrylate.
- Mesomeric Donation (+M): While weaker than the inductive effect, lone pair donation can stabilize radical intermediates, influencing polymerization kinetics.

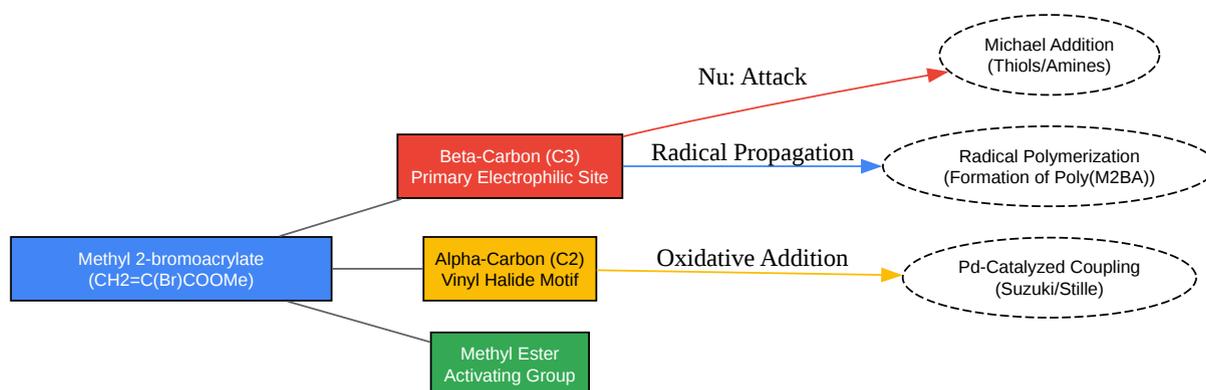
The Conjugated Ester (Michael Acceptor System)

The methoxycarbonyl group provides resonance stabilization for anionic intermediates generated during nucleophilic attack. In M2BA, the presence of the

β -bromine destabilizes the ground state of the alkene relative to the transition state of nucleophilic addition, accelerating reaction rates with thiols and amines.

Structural Reactivity Map

The following diagram illustrates the distinct reactive sites on the M2BA molecule.



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Figure 1: Functional group reactivity map of **Methyl 2-bromoacrylate**. The Beta-carbon drives nucleophilic additions, while the Alpha-carbon serves as a site for cross-coupling.

Reactivity Profile & Applications

Michael Addition & Cysteine Targeting

M2BA is a "hot" electrophile. In drug discovery, it serves as a specialized warhead for covalent probes.[1] Unlike standard acrylamides, the resulting adduct contains a tertiary bromide (initially), which may undergo further elimination or hydrolysis depending on the local protein environment.

- Mechanism: Nucleophilic attack at the β -carbon generates an enolate, which protonates to form the β -bromo-ester adduct.
- Application: Synthesis of highly functionalized heterocycles (e.g., aziridines) via tandem Michael-Substitution sequences.

Palladium-Catalyzed Cross-Coupling

The vinyl bromide functionality allows M2BA to participate in Suzuki-Miyaura, Stille, and Heck reactions. This is a critical advantage over simple acrylates, allowing the introduction of aryl or alkyl groups at the

-position after the acrylate scaffold is established.

- Protocol Insight: Use mild bases () to prevent competitive polymerization or Michael addition of the base during coupling.

Polymerization & Crosslinking

M2BA polymerizes readily. However, it is prone to dehydrobromination during polymerization, leading to the formation of crosslinked networks or defects.

- Control: Controlled Radical Polymerization (CRP) methods like ATRP or RAFT are difficult due to the lability of the C-Br bond. Anionic polymerization is often preferred for defined architectures.

Experimental Protocols

Synthesis of Methyl 2-bromoacrylate

Note: M2BA is often prepared in situ or freshly distilled due to instability.

Method: Dibromination-Elimination Sequence [1].

Step	Reagents	Conditions	Mechanism
1. Bromination	Methyl Acrylate, (or)	, 0°C to RT	Electrophilic Addition
2. Elimination	Sodium Acetate (NaOAc) or	DMF or MeOH, Reflux	E2 Elimination
3. Purification	Vacuum Distillation	< 40°C, reduced pressure	Isolation of monomer

Protocol Narrative:

- Dissolve methyl acrylate (1.0 eq) in chloroform.
- Add bromine (1.0 eq) dropwise at 0°C to form methyl 2,3-dibromopropionate.
- Treat the intermediate with anhydrous sodium acetate (1.2 eq) in methanol.
- Heat to reflux to induce dehydrobromination.
- Critical Step: Distill the product immediately under high vacuum. Stabilize with 100 ppm hydroquinone if storing.

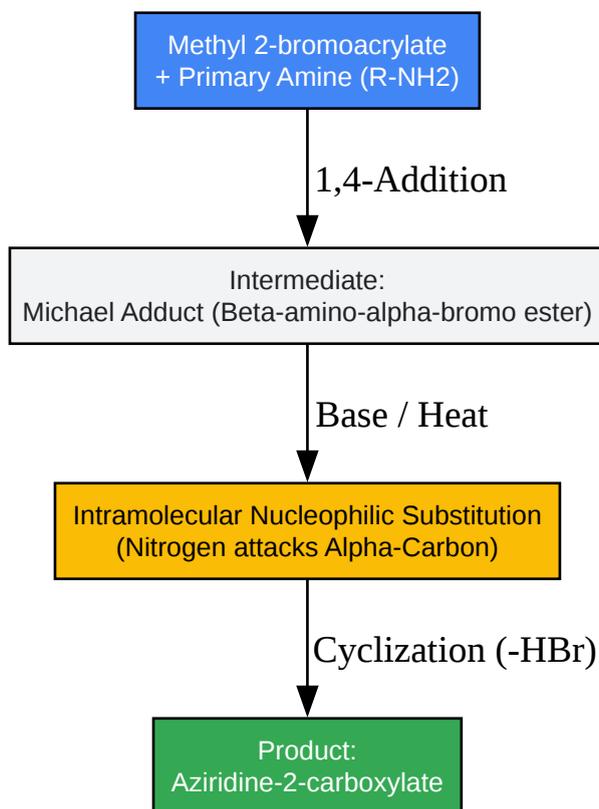
Covalent Conjugation Assay (Model System)

To verify the activity of M2BA as a Michael acceptor:

- Prepare a 10 mM solution of M2BA in DMSO.
- Incubate with 1.0 eq of Glutathione (GSH) in PBS (pH 7.4) at 37°C.
- Monitor consumption of M2BA via HPLC (UV 254 nm) or LC-MS.
- Expectation: Rapid disappearance (min) confirms high electrophilicity relative to unsubstituted acrylates.

Logical Pathway: Heterocycle Synthesis

M2BA is a precursor for 1-substituted aziridine-2-carboxylates via the Gabriel-Cromwell reaction mechanism.



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Figure 2: Synthesis of aziridines utilizing the dual reactivity of M2BA (Michael acceptor followed by intramolecular alkylation).

Safety & Handling (Lachrymator Warning)

- Hazard Class: Severe Lachrymator, Skin Corrosive (Category 1B).
- Storage: Store at -20°C under inert atmosphere (Ar). Light sensitive (store in amber vials).
- Handling:
 - Always handle in a functioning fume hood.
 - Double-glove (Nitrile) is mandatory.

- Quench spills with aqueous sodium thiosulfate (to neutralize active bromine species) followed by dilute NaOH.

References

- Percec, V., et al. (2018). "Highly reactive -bromoacrylate monomers and Michael acceptors by Cu(II)Br₂-dibromination of acrylates." Polymer Chemistry. Available at: [\[Link\]](#)
- Nomura, D. K., et al. (2018). "Covalent Inhibitor Design for Flexible Binding Sites." Journal of the American Chemical Society. Available at: [\[Link\]](#)

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